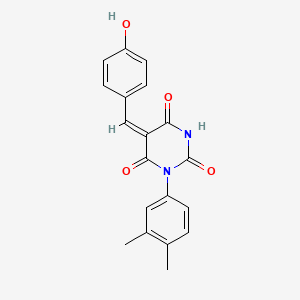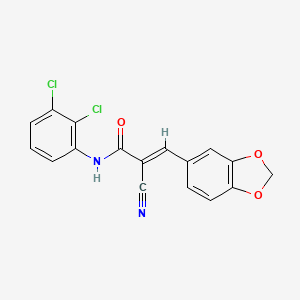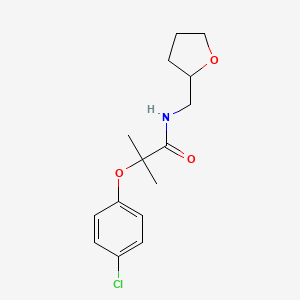![molecular formula C20H22N4O3S2 B10892541 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B10892541.png)
2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine is condensed with formic acid or trimethyl orthoformate to form the benzimidazole core.
Sulfonylation: The benzimidazole core is then reacted with sulfonyl chlorides to introduce the sulfonyl group.
Imidazolidinyl Substitution: The final step involves the substitution of the benzimidazole derivative with an imidazolidinyl group under specific reaction conditions.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and imidazolidinyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety allows it to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological processes, making it effective against pathogens and cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Thiabendazole: Known for its anthelmintic properties.
Albendazole: Used as an antiparasitic agent.
Carbendazim: A fungicide with broad-spectrum activity.
Compared to these compounds, 2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-1-ETHANONE is unique due to its additional sulfonyl and imidazolidinyl groups, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonylimidazolidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22N4O3S2/c1-14-3-6-16(7-4-14)29(26,27)24-10-9-23(13-24)19(25)12-28-20-21-17-8-5-15(2)11-18(17)22-20/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,22) |
InChI Key |
DYBCXQHOIZITPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)C(=O)CSC3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Adamantylmethyl)[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B10892458.png)
![Methyl 5-(dimethylcarbamoyl)-2-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10892474.png)



![2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10892495.png)
![{5-[(2-Methoxyphenoxy)methyl]-2-furyl}(4-methylpiperazino)methanone](/img/structure/B10892500.png)
![methyl 4,13-dicyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B10892501.png)
![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione](/img/structure/B10892508.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)
![(2E)-2-{3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzylidene}hydrazinecarbothioamide](/img/structure/B10892529.png)
![methyl 2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892537.png)
![N-[(1Z)-1-(furan-2-yl)-3-{[3-(methylsulfanyl)phenyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10892540.png)
![5-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B10892544.png)
